molecular formula C12H36Al2N6 B1591162 Tris(dimethylamido)aluminium(III) CAS No. 32093-39-3

Tris(dimethylamido)aluminium(III)

Katalognummer: B1591162
CAS-Nummer: 32093-39-3
Molekulargewicht: 318.42 g/mol
InChI-Schlüssel: JGZUJELGSMSOID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Tris(dimethylamido)aluminum(III) is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a white to yellow crystalline solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of aluminum nitride (AlN) thin films through organometallic chemical vapor deposition (OMCVD) processes .

Wissenschaftliche Forschungsanwendungen

Thin Film Deposition

TDMAA is primarily utilized as a precursor in the deposition of aluminum nitride (AlN) thin films through techniques like:

  • Organometallic Chemical Vapor Deposition (OMCVD) : This method allows for the controlled deposition of AlN films, which are essential in electronic devices due to their excellent thermal conductivity and electrical insulation properties .
  • Atomic Layer Deposition (ALD) : TDMAA's high volatility and reactivity at low temperatures make it suitable for ALD processes, enabling the growth of high-quality AlN films with precise thickness control. Studies have shown that using TDMAA in conjunction with hydrazine (N₂H₄) results in large-grained AlN films with minimal contamination .

Semiconductor Industry

In the semiconductor industry, TDMAA is critical for producing materials used in various electronic components. The ability to deposit high-purity AlN thin films contributes to advancements in microelectronics, including:

  • Heat Spreading Layers : AlN films serve as effective heat spreaders in electronic devices due to their high thermal conductivity .
  • Optoelectronics : The optical properties of AlN make it suitable for applications in LEDs and laser diodes.

Research and Development

TDMAA has been extensively studied for its surface chemistry and reaction mechanisms during deposition processes. Research indicates that it participates in various reactions that enhance film quality, such as ligand decomposition and transamination reactions . Understanding these mechanisms allows for optimization of deposition parameters to achieve desired film characteristics.

Case Study 1: Low-Temperature Deposition

In a study conducted by Ueda et al., TDMAA was used alongside hydrazine to deposit polycrystalline AlN films at temperatures below 400°C. The resulting films exhibited large grain sizes and low levels of oxygen and carbon contamination, demonstrating TDMAA's effectiveness as a precursor under low-temperature conditions .

Case Study 2: Surface Chemistry Insights

Research into the surface chemistry of TDMAA revealed that its interaction with ammonia (NH₃) during deposition enhances the hydrogenation process of dimethylamido ligands, leading to improved film quality by reducing unwanted byproducts . This insight is crucial for optimizing deposition processes in industrial applications.

Wirkmechanismus

Target of Action

Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamino)dialuminum, primarily targets the formation of thin films of aluminum nitride (AlN) in the process of organometallic chemical vapor deposition (OMCVD) .

Mode of Action

The interaction of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum with its targets involves a process called atomic layer deposition (ALD). In this process, the compound is used as a precursor to deposit thin films of aluminum nitride (AlN) on a substrate .

Biochemical Pathways

The biochemical pathway affected by Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the organometallic chemical vapor deposition (OMCVD) process. This process is used to create thin films of aluminum nitride (AlN), which have applications in various fields such as electronics .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum, it’s more appropriate to discuss its physical and chemical properties. The compound is a solid with a density of 0.865 g/mL at 25 °C (lit.) . It has a melting point of 82-84 °C (lit.) . These properties can impact the compound’s effectiveness in the OMCVD process.

Result of Action

The result of the action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the formation of thin films of aluminum nitride (AlN). These films are used in various applications, including the fabrication of electronic devices .

Action Environment

The action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is influenced by environmental factors such as temperature and pressure. For instance, the compound’s sublimation occurs at 70-80°C/10-2 Torr . Additionally, the compound is moisture sensitive , indicating that the presence of water can affect its stability and efficacy in the OMCVD process.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(dimethylamido)aluminum(III) can be synthesized by reacting aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition and is carried out under anhydrous conditions to avoid hydrolysis .

Industrial Production Methods

In industrial settings, the production of Tris(dimethylamido)aluminum(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .

Major Products

The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tris(dimethylamido)aluminum(III) is unique due to its high volatility and thermal stability, which make it particularly suitable for the deposition of high-quality aluminum nitride (AlN) thin films. Its ability to form low-impurity films is an advantage over other aluminum precursors .

Biologische Aktivität

Tris(dimethylamido)aluminum(III) (TDMAA) is an organometallic compound that has gained attention for its potential applications in various fields, particularly in semiconductor manufacturing and materials science. However, its biological activity is a relatively under-explored area. This article aims to provide a comprehensive overview of the biological activity associated with TDMAA, including its synthesis, properties, and potential implications in biological systems.

Tris(dimethylamido)aluminum(III) has the chemical formula Al(N(CH₃)₂)₃ and is characterized by its high volatility and thermal stability, making it an effective precursor for atomic layer deposition (ALD) processes. The synthesis typically involves the reaction of aluminum trichloride with lithium dimethylamide in non-polar solvents. The reaction can be summarized as follows:

AlCl3+3LiN CH3 2Al N CH3 2)3+3LiCl\text{AlCl}_3+3\text{LiN CH}_3\text{ }_2\rightarrow \text{Al N CH}_3\text{ }_2)_3+3\text{LiCl}

Biological Activity Overview

While the primary focus of TDMAA has been on its industrial applications, emerging research indicates potential biological activities that warrant further investigation. Key areas of interest include:

Case Studies and Research Findings

  • Atomic Layer Deposition (ALD) :
    • Research has demonstrated that TDMAA can be effectively used as a precursor for depositing aluminum nitride (AlN) films through ALD processes. These films exhibit low impurity levels and high quality, which are critical for semiconductor applications .
    • A study highlighted that films deposited using TDMAA contained only 1.4% carbon impurities, significantly lower than those produced with other precursors .
  • Potential Biomedical Applications :
    • Although direct studies on the biological effects of TDMAA are sparse, its role in creating high-quality thin films could lead to applications in biosensors or drug delivery systems where biocompatibility is essential.
    • There is ongoing research into the broader category of aluminum compounds for therapeutic uses, particularly in targeting bacterial infections and overcoming antibiotic resistance .

Comparative Analysis

The following table summarizes the key properties and applications of TDMAA compared to other aluminum precursors:

Property/ApplicationTris(dimethylamido)aluminum(III)Trimethylaluminum (TMA)Other Aluminum Precursors
Volatility HighVery HighVariable
Thermal Stability ExcellentModerateVariable
Impurity Levels in Films Low (1.4% C)HigherVariable
Primary Use ALD for AlN filmsALD for Al2O3 filmsVarious
Biological Activity Limited studiesDocumented toxicityVaries

Eigenschaften

CAS-Nummer

32093-39-3

Molekularformel

C12H36Al2N6

Molekulargewicht

318.42 g/mol

IUPAC-Name

dialuminum;dimethylazanide

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI-Schlüssel

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

Kanonische SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]

Piktogramme

Flammable; Corrosive

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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